2-(Cinnolin-4-yl)acetic acid hydrochloride
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Overview
Description
2-(Cinnolin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H9ClN2O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cinnolin-4-yl)acetic acid hydrochloride typically involves the reaction of cinnoline derivatives with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification processes such as recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions
2-(Cinnolin-4-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Cinnolin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cinnolin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cinnolin-3-yl)acetic acid hydrochloride
- 2-(Cinnolin-5-yl)acetic acid hydrochloride
- 2-(Cinnolin-6-yl)acetic acid hydrochloride
Uniqueness
2-(Cinnolin-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the cinnoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-cinnolin-4-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)5-7-6-11-12-9-4-2-1-3-8(7)9;/h1-4,6H,5H2,(H,13,14);1H |
InChI Key |
HBWXKDRBSOZAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)CC(=O)O.Cl |
Origin of Product |
United States |
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